1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one
Description
Properties
IUPAC Name |
1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]benzo[cd]indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O/c23-17-7-9-18(10-8-17)25-13-11-24(12-14-25)15-26-20-6-2-4-16-3-1-5-19(21(16)20)22(26)27/h1-10H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEUNCVHQQMNSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction
The Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃)) is a viable alternative for forming C–N bonds between alcohols and amines. This method could couple a hydroxymethyl-indole derivative with 4-(4-fluorophenyl)piperazine in tetrahydrofuran (THF) at 0°C to room temperature.
Analytical Characterization
Synthesized compounds are validated using:
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¹H-NMR/¹³C-NMR : Confirms substituent integration and coupling patterns.
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ESI-MS : Verifies molecular weight (e.g., m/z = 420.18 [M+H]⁺ for a related compound).
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Elemental Analysis : Ensures purity (e.g., C 56.77%, H 6.86%, N 13.24%).
Challenges and Optimization
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Regioselectivity : Competitive alkylation at multiple nitrogen sites (indole vs. piperazine) may occur. Using bulky bases or low temperatures mitigates this.
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Solvent Choice : Polar aprotic solvents (DMF, CH₃CN) enhance reaction rates but may require rigorous drying to prevent hydrolysis.
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Purification : Silica gel chromatography with gradients of CH₂Cl₂/MeOH or EtOAc/hexanes resolves closely eluting impurities.
Comparative Data Table
Chemical Reactions Analysis
Types of Reactions
1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these targets, leading to modulation of their function and subsequent biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Derivatives with extended alkyl chains (e.g., 15g in ) exhibit lower yields (33–48%) compared to simpler analogs (e.g., 14g in , %), suggesting steric hindrance impacts synthesis efficiency .
- Fluorophenyl Group : The 4-fluorophenyl substituent is a common feature in sigma receptor ligands (e.g., BMY 14802 in ) and bromodomain inhibitors (e.g., BRD4 ligands in ), indicating its role in enhancing binding affinity .
Key Trends :
- Lysosome Targeting : Derivatives with benzimidazole substituents (e.g., 15g) demonstrate potent lysosome-mediated cytotoxicity (IC₅₀ ~2 μM), likely due to enhanced cellular uptake .
- Bromodomain Inhibition: The benzo[cd]indol-2(1H)-one scaffold is critical for BRD4 binding, as seen in , where similar compounds disrupt protein-protein interactions at nanomolar concentrations .
- Sigma Receptor Affinity : Piperazine-fluorophenyl motifs (e.g., SN79) show high σ₁ receptor selectivity, suggesting the target compound may share this activity .
Biological Activity
1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one, also known as compound 446270-14-0, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure comprising a piperazine ring, a fluorophenyl group, and a benzo[cd]indole moiety, which contribute to its diverse pharmacological properties.
- Molecular Formula : C22H20FN3O
- Molecular Weight : 361.41 g/mol
- CAS Number : 446270-14-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural components allow it to fit into the binding sites of these targets, leading to modulation of their functions. For instance, it may act as an inhibitor for certain enzymes by occupying their active sites, thereby blocking their catalytic activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzo[cd]indol-2(1H)-one exhibit significant antimicrobial properties. For example, compounds based on this scaffold have shown effectiveness against various bacterial strains and fungi. The inhibition of tyrosinase, an enzyme involved in melanin production, has been highlighted in several studies as a potential application for treating skin disorders and hyperpigmentation.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that certain derivatives can inhibit the migration of hepatocellular carcinoma cells both in vitro and in vivo. The mechanism involves targeting lysosomes and inducing autophagy and apoptosis, highlighting the compound's potential as a therapeutic agent in cancer treatment.
Study on Tyrosinase Inhibition
In a study evaluating various piperazine-based compounds as tyrosinase inhibitors, the compound demonstrated competitive inhibition with an IC50 value indicating significant activity at low concentrations. This suggests potential applications in cosmetic formulations aimed at reducing hyperpigmentation.
Anticancer Studies
A notable study focused on the effects of benzo[cd]indol-2(1H)-one derivatives on liver cancer cells revealed that these compounds could effectively reduce cell migration and induce cell death through autophagy pathways. The findings support the development of these compounds as dual-functional agents for cancer therapy.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis typically involves coupling a piperazine derivative (e.g., 1-(4-fluorobenzyl)piperazine) with a benzo[cd]indol-2(1H)-one scaffold. Key steps include:
- Solvent Selection : Dichloromethane (DCM) or THF is used for solubility and reactivity .
- Base Choice : N,N-Diisopropylethylamine (DIEA) facilitates deprotonation and accelerates nucleophilic substitution .
- Purification : Crystallization with diethyl ether or flash chromatography improves yield and purity .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.69–7.32 ppm, piperazine CH2 groups at δ 2.47–3.82 ppm) .
- Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation acceptable) .
- HPLC-MS : Confirms molecular ion peaks and detects impurities (>95% purity required for pharmacological studies) .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported biological activity data for this compound across studies?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (IC50 vs. Ki). Standardize protocols using guidelines from (randomized block designs with split plots) .
- Compound Stability : Degradation under storage (e.g., light sensitivity). Conduct stability studies via HPLC at pH 7.4 and 4°C .
- Data Normalization : Use internal controls (e.g., reference inhibitors) and report activity as mean ± SEM across ≥3 replicates .
Q. What computational strategies are recommended to predict this compound’s target engagement and selectivity?
- Methodological Answer :
- Molecular Docking : Use crystal structures of homologous targets (e.g., tyrosine kinases) to model binding poses. Prioritize piperazine-fluorophenyl interactions with hydrophobic pockets .
- QSAR Models : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on activity using datasets from and .
- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD <2 Å indicates robust target engagement) .
Q. How can the compound’s pharmacokinetic profile be optimized for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyls) to reduce logP. Analogous compounds with logP <3 show improved bioavailability .
- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., piperazine N-methylation). Block degradation via steric hindrance .
- Toxicology Screening : Use zebrafish embryos (FET assay) to evaluate acute toxicity before rodent trials .
Contradiction Analysis & Theoretical Frameworks
Q. How should researchers address inconsistent results in receptor binding affinity assays?
- Methodological Answer :
- Theoretical Alignment : Link results to receptor allostery models ( ). For example, fluorophenyl groups may stabilize inactive conformations in GPCRs .
- Experimental Replication : Repeat assays under standardized conditions (e.g., 25°C, 1% DMSO) with positive/negative controls .
- Data Triangulation : Cross-validate using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to measure binding thermodynamics .
Q. What theoretical models explain the compound’s potential off-target effects?
- Methodological Answer :
- Polypharmacology Predictions : Use SEA (Similarity Ensemble Approach) to identify off-targets (e.g., serotonin receptors due to piperazine motifs) .
- Structural Alerts : Fluorophenyl groups may interact with CYP450 enzymes, necessitating inhibition assays () .
- Network Pharmacology : Map compound-target-disease networks via databases like STITCH to prioritize in vivo validation .
Methodological Innovation
Q. What novel approaches can enhance the enantiomeric purity of this compound during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use (R)-BINAP ligands in asymmetric synthesis to achieve >90% ee .
- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
- Crystallization-Induced Diastereomerism : Form salts with chiral acids (e.g., L-tartaric acid) to separate enantiomers .
Q. How can researchers design robust dose-response studies for this compound’s anti-cancer activity?
- Methodological Answer :
- In Vitro Design : Use 8-point dilution series (1 nM–100 µM) in triplicate across cancer cell lines (e.g., MCF-7, A549). Normalize viability via MTT assays .
- In Vivo Design : Apply randomized block designs () with 4–6 mice per group. Monitor tumor volume biweekly and validate via histopathology .
- Data Modeling : Fit to sigmoidal curves (Hill equation) to calculate EC50 and Hill coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
